molecular formula C15H19N3O4S B6502247 5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole CAS No. 1396806-78-2

5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole

Cat. No. B6502247
CAS RN: 1396806-78-2
M. Wt: 337.4 g/mol
InChI Key: IMSVFLISAJOJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole (also known as 5-ES-POM) is an organic compound with a unique structure and a wide range of applications in scientific research. It is a heterocyclic compound containing an oxadiazole ring, an ethanesulfonyl group, and a methoxyphenylmethyl group, and is used in various biochemical and physiological experiments.

Scientific Research Applications

5-ES-POM has a wide range of applications in scientific research. It is used as a tool for studying the structure and function of proteins and enzymes, as well as for investigating the mechanisms of drug action and drug resistance. It is also used in studies of the structure and function of cell membranes and other cellular components, as well as in studies of the molecular basis of diseases. Additionally, 5-ES-POM is used in studies of the structure and function of the nervous system, and in studies of the effects of environmental toxins on living organisms.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-ES-POM in laboratory experiments are its low cost, efficiency, and relative simplicity. Additionally, it is a versatile compound that can be used in a wide range of experiments, including studies of the structure and function of proteins and enzymes, investigations of the mechanisms of drug action and drug resistance, and studies of the effects of environmental toxins on living organisms. However, the mechanism of action of 5-ES-POM is not yet fully understood, and it is not known how it interacts with proteins and enzymes. It is also not known what other biochemical and physiological effects it may have.

Future Directions

There are many potential future directions for research on 5-ES-POM. These include further investigation of its mechanism of action, studies of its biochemical and physiological effects, and exploration of its potential applications in drug development and medical treatments. Additionally, further research is needed to understand its interactions with proteins and enzymes, as well as its effects on the structure and function of cell membranes and other cellular components. Finally, further research is needed to explore the potential of 5-ES-POM as an environmental toxin sensor.

Synthesis Methods

The synthesis method for 5-ES-POM involves the reaction of ethanesulfonyl chloride with 1-azetidine-3-carboxylic acid in the presence of an aqueous base such as sodium hydroxide or potassium hydroxide. The reaction is then followed by the addition of 2-methoxyphenylmethyl chloride, and the resulting product is 5-ES-POM. This synthesis method is inexpensive, efficient, and relatively simple, making it a popular choice for laboratory experiments.

properties

IUPAC Name

5-(1-ethylsulfonylazetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-3-23(19,20)18-9-12(10-18)15-16-14(17-22-15)8-11-6-4-5-7-13(11)21-2/h4-7,12H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSVFLISAJOJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole

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